molecular formula C14H18N2O4S B366633 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide CAS No. 663168-48-7

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide

Cat. No. B366633
M. Wt: 310.37g/mol
InChI Key: ZOUBHCUCKQBNIV-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide, also known as DBIBB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzisothiazolone derivatives and has shown promising results in different studies.

Scientific Research Applications

Regioselectivity in Amine Alkylation

A study by Lahm and Opatz (2014) found that the benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines, showing unique regioselectivity particularly for 1,2,3,4-tetrahydroisoquinolines with exclusive activation in the 3-position. This research offers insights into the synthesis and potential applications of compounds related to "3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide" in organic synthesis and catalysis (Lahm & Opatz, 2014).

Inhibitors of Human Mast Cell Tryptase

Combrink et al. (1998) described the synthesis of a library of compounds including variants of the main chemical structure, demonstrating potent inhibition of human mast cell tryptase. This study provides a foundation for the development of new therapeutic agents targeting allergic and inflammatory diseases, leveraging the core structure of "3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide" (Combrink et al., 1998).

Analgesic and Anti-Inflammatory Properties

The research by Gülcan et al. (2003) on 2-Oxo-3H-benzoxazole derivatives, including analgesic and anti-inflammatory properties, highlights the broad range of biological activities associated with this chemical structure. This study underscores the potential medical applications of compounds structurally related to "3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide" in pain and inflammation management (Gülcan et al., 2003).

'Privileged Scaffold' in Medicinal Chemistry

Poupaert et al. (2005) discussed the significance of the 2(3H)-benzoxazolone heterocycle and its bioisosteric surrogates, such as 2(3H)-benzothiazolinone, in medicinal chemistry. These structures are considered 'privileged scaffolds' due to their broad therapeutic applications, ranging from analgesic and anti-inflammatory compounds to neuroprotective agents. This perspective underscores the versatility of the chemical framework of "3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide" in drug discovery and development (Poupaert et al., 2005).

properties

IUPAC Name

N-(2-methylpropyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-10(2)9-15-13(17)7-8-16-14(18)11-5-3-4-6-12(11)21(16,19)20/h3-6,10H,7-9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUBHCUCKQBNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-isobutylpropanamide

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